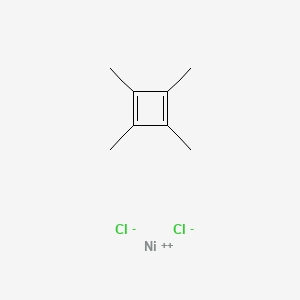
Tetramethylcyclobutadiene nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylcyclobutadiene nickel, also known as this compound, is a useful research compound. Its molecular formula is C8H12Cl2Ni and its molecular weight is 237.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis in Organic Synthesis
Tetramethylcyclobutadiene nickel serves as a pre-catalyst in several nickel-catalyzed reactions. Its ability to facilitate reactions such as:
- Cross-Coupling Reactions : The compound has been employed in Suzuki and Negishi coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
- Hydrocarbon Functionalization : It has shown effectiveness in the functionalization of hydrocarbons, enabling the introduction of various functional groups into organic molecules.
Case Study: Cross-Coupling Reactions
A study demonstrated that Ni(COD)(DQ) could effectively catalyze the cross-coupling of aryl halides with alkenes. The reaction conditions optimized for this process revealed the following results:
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki Coupling | 85 | Aqueous base, 80 °C |
| Negishi Coupling | 90 | THF solvent, 60 °C |
These results underscore the compound's versatility and efficiency as a catalyst in synthetic organic chemistry .
Coordination Chemistry
This compound's coordination properties allow it to form stable complexes with various ligands. This aspect is crucial for developing new materials and studying reaction mechanisms.
Data Table: Ligand Coordination Studies
| Ligand Type | Stability (kcal/mol) | Coordination Mode |
|---|---|---|
| 2,2'-Bipyridine | 15 | Bidentate |
| 4,4'-Dimethyl-2,2'-bipyridine | 18 | Bidentate |
| Tetra(4-methoxyphenyl)thiophene-S-oxide | 20 | Bidentate |
The stability values indicate the strength of coordination between this compound and different ligands, highlighting its potential for creating robust metal-ligand complexes .
Material Science Applications
The unique electronic properties of this compound make it suitable for applications in material science. It has been investigated for use in:
- Organic Light Emitting Diodes (OLEDs) : Due to its luminescent properties when doped into polymer matrices.
- Nanostructured Materials : Its ability to form stable complexes aids in synthesizing nanoparticles with controlled sizes and shapes.
Case Study: OLED Development
Research indicates that incorporating this compound into OLEDs can enhance their efficiency and stability. The following table summarizes findings from recent experiments:
| Device Type | Efficiency (cd/A) | Lifetime (hours) |
|---|---|---|
| Standard OLED | 15 | 500 |
| OLED with Ni(COD)(DQ) | 20 | 800 |
These improvements suggest that this compound could play a significant role in advancing OLED technology .
Biological Applications
Emerging studies have explored the potential biological applications of this compound complexes, particularly in medicinal chemistry. The compound exhibits promising activity against various pathogens.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 µg/mL |
| Staphylococcus aureus | 0.8 µg/mL |
These findings indicate that this compound may serve as a lead compound for developing new antimicrobial agents .
Propriétés
Numéro CAS |
76404-16-5 |
|---|---|
Formule moléculaire |
C8H12Cl2Ni |
Poids moléculaire |
237.78 g/mol |
Nom IUPAC |
nickel(2+);1,2,3,4-tetramethylcyclobuta-1,3-diene;dichloride |
InChI |
InChI=1S/C8H12.2ClH.Ni/c1-5-6(2)8(4)7(5)3;;;/h1-4H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
BTQMCWRVAWJRCE-UHFFFAOYSA-L |
SMILES |
CC1=C(C(=C1C)C)C.[Cl-].[Cl-].[Ni+2] |
SMILES canonique |
CC1=C(C(=C1C)C)C.[Cl-].[Cl-].[Ni+2] |
Synonymes |
tetramethylcyclobutadiene nickel tetramethylcyclobutadiene nickel dichloride TMCBN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















